6-Bromo-5-chloro-1,3-benzothiazol-2-amine
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Overview
Description
“6-Bromo-5-chloro-1,3-benzothiazol-2-amine” is a compound with the CAS Number: 1221932-35-9 . It has a molecular weight of 263.54 . This compound belongs to the class of benzothiazole derivatives and is mainly used as an organic synthesis and pharmaceutical chemistry intermediate .
Synthesis Analysis
The synthesis of 2-amino-substituted benzothiazoles, which includes “this compound”, can be achieved through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method yields all of the 2-amino-substituted benzothiazoles in high to excellent yields and short reaction times under mild conditions .Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-5-chlorobenzo[d]thiazol-2-amine . The InChI code is 1S/C7H4BrClN2S/c8-3-1-6-5 (2-4 (3)9)11-7 (10)12-6/h1-2H, (H2,10,11) .Chemical Reactions Analysis
The most general approaches for synthesis of 2-aminobenzothiazole derivatives involve the reaction of substituted anilines with KSCN/Br2/CH3COOH, arylthioureas with Br2/CHCl3, benzyltrimethylammoniumtribromide as a catalyst, and cyclization of o-bromophenylthioureas and o-bromophenylthiamides catalyzed by palladium .Physical and Chemical Properties Analysis
The compound is a white solid . The melting point is 192–194 °C .Scientific Research Applications
Anticancer Applications
6-Bromo-5-chloro-1,3-benzothiazol-2-amine serves as a precursor in the synthesis of quinazoline derivatives, targeting the epidermal growth factor receptor (EGFR), showing promising results as targeted anticancer agents. These derivatives exhibit superior EGFR inhibitory activity and cytotoxicity against human cancer cell lines, including breast (MCF7) and lung (A549) cancers, highlighting their potential in cancer therapy (Allam et al., 2020).
Fluorescent and Colorimetric Probes
The benzothiazole moiety, closely related to this compound, has been utilized to develop highly water-soluble fluorescent and colorimetric pH probes. These probes are advantageous for monitoring acidic and alkaline solutions, offering potential for real-time intracellular pH imaging due to their outstanding solubility in water and high stability (Diana et al., 2020).
Corrosion Inhibition
In the context of corrosion inhibition, derivatives of benzothiazole have been studied for their effectiveness in protecting iron metal against corrosion. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, have been conducted to predict the corrosion inhibition performances of these derivatives, highlighting their potential in materials science (Kaya et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the derivative and the nature of the target.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, pain, and various diseases . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and various other effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
6-Bromo-5-chloro-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . These interactions suggest that this compound may have potential anti-inflammatory properties by inhibiting these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with glutamate neurotransmission, which can affect neuronal cell function . Additionally, it may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, its interaction with cyclooxygenase enzymes can lead to the inhibition of prostaglandin synthesis . Furthermore, it may influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these interactions is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its biological activity . The compound’s ability to cross cellular membranes and reach target sites is a key factor in its effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects.
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGVHVWLYGZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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